molecular formula C8H16NP B14616840 2-Di(propan-2-yl)phosphanylacetonitrile CAS No. 58309-93-6

2-Di(propan-2-yl)phosphanylacetonitrile

Cat. No.: B14616840
CAS No.: 58309-93-6
M. Wt: 157.19 g/mol
InChI Key: ZWKAWXIWHBZLMP-UHFFFAOYSA-N
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Description

2-Di(propan-2-yl)phosphanylacetonitrile (IUPAC name: (propan-2-yl)₂P-CH₂CN) is an organophosphorus compound featuring a phosphanyl group (PH₂⁻) substituted with two isopropyl groups and linked to an acetonitrile moiety. This structure confers unique steric and electronic properties, making it relevant in coordination chemistry and catalysis.

Applications may include its use as a ligand in transition-metal catalysis or as a precursor for functionalized phosphorus-containing materials .

Properties

CAS No.

58309-93-6

Molecular Formula

C8H16NP

Molecular Weight

157.19 g/mol

IUPAC Name

2-di(propan-2-yl)phosphanylacetonitrile

InChI

InChI=1S/C8H16NP/c1-7(2)10(6-5-9)8(3)4/h7-8H,6H2,1-4H3

InChI Key

ZWKAWXIWHBZLMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(CC#N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Di(propan-2-yl)phosphanylacetonitrile typically involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of chlorophosphines with isopropylmagnesium chloride can yield the desired phosphine compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Di(propan-2-yl)phosphanylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The phosphanyl group can participate in substitution reactions, particularly with halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives .

Scientific Research Applications

2-Di(propan-2-yl)phosphanylacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Di(propan-2-yl)phosphanylacetonitrile involves its ability to act as a ligand, coordinating with metal centers in catalytic cycles. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets include transition metal complexes, and the pathways involved are typically those related to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-di(propan-2-yl)phosphanylacetonitrile, we compare it structurally and functionally with three related organophosphorus compounds (Table 1).

Table 1: Comparative Analysis of Phosphorus-Containing Compounds

Compound Name Molecular Formula Key Functional Groups Steric Bulk Electronic Properties Applications
This compound C₇H₁₄NP Phosphanyl, nitrile High Strong electron-withdrawing Catalysis, ligand synthesis
Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate C₇H₁₈NO₃P Phosphonamidoate, hydroxyethyl Moderate Polar, hydrophilic Pesticides, nerve agent analogs
4-Isopropenylphenol C₉H₁₀O Phenol, isopropenyl Low Electron-donating BPA degradation intermediate
Triisopropylphosphine C₉H₂₁P Phosphine, isopropyl Very high Strong electron-donating Reducing agent, ligand in catalysis

Key Comparisons

Steric Effects: The diisopropyl groups in this compound introduce significant steric bulk, comparable to triisopropylphosphine. This bulk can stabilize metal centers in catalysis by preventing unwanted side reactions . In contrast, 4-isopropenylphenol (a BPA degradation product ) lacks steric hindrance, making it more reactive in electrophilic substitution reactions.

Electronic Properties :

  • The nitrile group in this compound withdraws electron density, contrasting with the electron-donating nature of triisopropylphosphine. This difference influences their roles in catalysis: the former may activate metal centers for electrophilic attacks, while the latter enhances nucleophilicity .
  • Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate contains a polar phosphonamidoate group, leading to higher solubility in polar solvents compared to the hydrophobic this compound .

Reactivity and Stability: Phosphonamidoates (e.g., the compound in ) are prone to hydrolysis due to the P–N bond, whereas this compound’s P–C bonds offer greater stability under aqueous conditions . 4-Isopropenylphenol, as a BPA degradation intermediate , undergoes rapid oxidation to quinones, unlike the phosphorus compounds, which are more thermally stable.

Applications: this compound’s combination of steric bulk and electron-withdrawing groups makes it suitable for asymmetric catalysis. Triisopropylphosphine is widely used as a reducing agent in nanoparticle synthesis, a role less feasible for nitrile-containing analogs due to competing coordination .

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